8-chloro-4H-thieno[3,2-c]chromene-2-carbaldehyde
Overview
Description
8-chloro-4H-thieno[3,2-c]chromene-2-carbaldehyde is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been studied extensively for its synthesis methods, mechanism of action, and biochemical and physiological effects. In
Scientific Research Applications
Anti-Inflammatory Activity
Derivatives of 4H-thieno[3,2-c]chromene are known to exhibit significant anti-inflammatory activity . This makes them potential candidates for the development of new anti-inflammatory drugs.
Antiallergic Properties
These compounds have also been found to possess antiallergic properties . This suggests they could be used in the treatment of allergic reactions.
Analgesic Effects
Some derivatives of 4H-thieno[3,2-c]chromene have been reported to have analgesic effects . This means they could potentially be used as pain relievers.
Antiparkinsonian Activity
There is evidence to suggest that these compounds may have antiparkinsonian effects . This could make them useful in the treatment of Parkinson’s disease.
Antibacterial and Antifungal Activity
4H-thieno[3,2-c]chromene derivatives have been found to exhibit antibacterial and antifungal activities . This suggests potential applications in the treatment of bacterial and fungal infections.
Mucolytic Activity
These compounds have been found to have mucolytic activity , which means they could be used to break down mucus in the airways and could potentially be used in the treatment of respiratory conditions.
Treatment of Diabetes and Hyperlipidemia
Derivatives of 4H-thieno[3,2-c]chromene are used for the treatment of diabetes and hyperlipidemia . This suggests potential applications in the management of these conditions.
Cancer Treatment
These compounds have been found to have potential applications in cancer treatment . This suggests they could be used in the development of new anticancer drugs.
Mechanism of Action
Target of Action
This compound is part of a collection of unique chemicals provided to early discovery researchers
Mode of Action
It has been shown that electrophilic substitution in 4h-thieno[3,2-c]chromene-2-carbaldehyde occurs at the с-8 atom . This suggests that the compound may interact with its targets through electrophilic substitution, leading to changes in the targets’ function .
Result of Action
A related compound, 4-methoxy-4h-thieno[3,2-c]chromene-2-carbaldehyde, was found to possess high antiulcer activity . This suggests that 8-chloro-4H-thieno[3,2-c]chromene-2-carboxaldehyde might also have potential therapeutic effects.
properties
IUPAC Name |
8-chloro-4H-thieno[3,2-c]chromene-2-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClO2S/c13-8-1-2-11-10(4-8)12-7(6-15-11)3-9(5-14)16-12/h1-5H,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXDVPOYQPCCYNS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=C(O1)C=CC(=C3)Cl)SC(=C2)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-chloro-4H-thieno[3,2-c]chromene-2-carbaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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